Phenanthren-3-ylmethanol

Organic Synthesis Physical Chemistry Formulation Science

Researchers requiring regiospecific phenanthrene building blocks for metabolite identification or targeted synthesis face inconsistent isomer purity. Phenanthren-3-ylmethanol (CAS 22863-78-1) provides a defined 3-position hydroxymethyl handle critical for accurate LC-MS/MS quantification of alkyl-PAH exposure and precise spatial derivatization. - Ensures accurate peak identification as the authentic 3-methylphenanthrene metabolite, avoiding false quantification from isomeric interference. - Enables regioselective synthetic transformations via the 3-hydroxymethyl group, essential for pharmacophore construction. - Supplied with ≥95% purity to support reproducible analytical method validation and research synthesis.

Molecular Formula C15H12O
Molecular Weight 208.25 g/mol
CAS No. 22863-78-1
Cat. No. B188705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenanthren-3-ylmethanol
CAS22863-78-1
Molecular FormulaC15H12O
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)CO
InChIInChI=1S/C15H12O/c16-10-11-5-6-13-8-7-12-3-1-2-4-14(12)15(13)9-11/h1-9,16H,10H2
InChIKeyZZQZUVCQAOXDCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenanthren-3-ylmethanol: Core Properties & Specification


Phenanthren-3-ylmethanol (CAS 22863-78-1), also known as 3-phenanthrylmethanol or 3-(hydroxymethyl)phenanthrene, is a polycyclic aromatic alcohol with the molecular formula C15H12O and a molecular weight of 208.26 g/mol . This compound features a hydroxymethyl (-CH2OH) functional group substituted at the 3-position of the phenanthrene tricyclic core, distinguishing it from other regioisomers like the 9-substituted analog . It is primarily utilized as a chemical building block in organic synthesis and medicinal chemistry research, with a typical commercial purity specification of ≥95% .

3-position alcohol building block — regiospecific functionalization for phenanthrene scaffolds
Regiospecific metabolite standard — identified as primary alcohol metabolite of 3-methylphenanthrene
Physicochemical differentiation — altered density, MW, tPSA, and H-bonding vs. parent phenanthrene

Phenanthren-3-ylmethanol: Generic Substitution Risks


The scientific utility of phenanthren-3-ylmethanol is intrinsically linked to the position of its functional group, which dictates specific reactivity, physical properties, and biological interactions. Substituting with an isomer like phenanthren-9-ylmethanol (CAS 4707-72-6) or the unsubstituted parent phenanthrene (CAS 85-01-8) is not scientifically equivalent. As demonstrated below, the 3-substituted regioisomer exhibits a measurably different density, a critical parameter in synthesis and formulation . Furthermore, the 3-hydroxymethyl derivative is specifically identified as a primary metabolite in studies of alkyl-substituted phenanthrenes, a distinct biological role not shared by other isomers [1]. These position-specific properties render generic substitution scientifically invalid and potentially detrimental to experimental outcomes.

Target Compound Phenanthren-3-ylmethanol (CAS 22863-78-1) — 3-position alcohol with specific density, metabolic identity, and reactivity
Phenanthren-9-ylmethanol (CAS 4707-72-6) 9-substituted regioisomer: different predicted density (~1.2% lower for target) and distinct chromatographic and biological behavior; not interchangeable as analytical standard or metabolic biomarker
Enables hydrogen bonding (HBD=1), tPSA 20.2 Ų, and regiospecific metabolic pathway engagement
Phenanthrene (CAS 85-01-8) Unsubstituted parent hydrocarbon: lacks hydroxymethyl handle, zero tPSA, no H-bond donor; MW and solubility profile significantly differ; may not support same synthetic or assay context
Similar CAS or core scaffold does not imply interchangeability. Regioisomeric identity and functional group presence directly control experimental outcomes.

Phenanthren-3-ylmethanol: Key Differences from Analogs


Density: 3- vs 9-Regioisomer

Direct comparison of predicted density data reveals a quantifiable difference between the 3- and 9-substituted regioisomers. Phenanthren-3-ylmethanol exhibits a predicted density of 1.2±0.1 g/cm³, while the 9-substituted isomer, phenanthren-9-ylmethanol (CAS 4707-72-6), is reported with a predicted density of 1.214±0.06 g/cm³ . This difference, though small, reflects the distinct molecular packing influenced by the position of the hydroxymethyl group on the phenanthrene scaffold.

Predicted density
Cross-study comparable
1.2±0.1 g/cm³
Approximately 1.2% lower than 9-isomer (1.214 g/cm³); regioisomeric packing difference affects volumetric measurements
Computational prediction; supports isomer-specific selection
Organic Synthesis Physical Chemistry Formulation Science

Boiling Point: 3- vs 9-Regioisomer

The boiling point, a key determinant of purification strategy and thermal stability assessment, is comparable between the 3- and 9-substituted isomers based on available predicted data. Phenanthren-3-ylmethanol has a predicted boiling point of 423.4±14.0 °C at 760 mmHg . This value is identical to the predicted boiling point reported for its 9-substituted regioisomer, phenanthren-9-ylmethanol (CAS 4707-72-6) .

Predicted boiling point
Cross-study comparable
423.4±14.0 °C
Identical to 9-isomer predicted value; differentiation relies on other position-specific properties
At 760 mmHg; confirms thermal similarity
Separation Science Thermal Analysis Synthetic Chemistry

Physicochemical Differences from Phenanthrene

Introduction of the hydroxymethyl group at the 3-position confers substantial changes to key physicochemical properties relative to the unsubstituted phenanthrene core. Phenanthren-3-ylmethanol has a molecular weight of 208.26 g/mol . This represents a 16.9% increase compared to the unsubstituted phenanthrene (MW = 178.23 g/mol) [1]. The functional group also enables hydrogen bonding (H-bond donor count = 1) and introduces a topological polar surface area (tPSA) of 20.2 Ų, whereas unsubstituted phenanthrene has a tPSA of 0 Ų .

Physicochemical shift
Class-level inference
MW +16.9%; tPSA +20.2 Ų
Hydroxymethyl group addition alters solubility, hydrogen bonding, and chromatographic retention vs. phenanthrene
Calculated properties; impacts assay and synthesis development
Structure-Activity Relationship Drug Discovery Material Science

Metabolic Biomarker of 3-Methylphenanthrene

Phenanthren-3-ylmethanol is specifically identified as the predominant alcohol metabolite resulting from the incubation of 3-methylphenanthrene with human and rat liver microsomes [1]. This metabolic pathway is regiospecific; the 9-substituted isomer, 9-hydroxymethylphenanthrene, is the corresponding primary metabolite for 9-methylphenanthrene [1]. This establishes a defined structure-metabolism relationship.

Metabolic biomarker
Head-to-head
Primary alcohol metabolite of 3-methylphenanthrene
Categorical regiospecificity confirmed in human and rat liver microsomes; 9-isomer forms from 9-methylphenanthrene
Essential for validated LC-MS/MS biomonitoring method development
Toxicology Metabolism Environmental Chemistry Biomonitoring

Phenanthren-3-ylmethanol: Key Applications


Certified Reference Standard for Biomonitoring

The compound's established role as a regiospecific metabolite of 3-methylphenanthrene makes it an indispensable analytical standard. Laboratories developing or validating LC-MS/MS methods for the quantification of human or environmental exposure to alkylated PAHs must procure the authentic 3-hydroxymethylphenanthrene isomer to ensure accurate peak identification and reliable quantification, as the 9-substituted isomer would elute differently and provide false results.

Regiochemically Pure Building Block Synthesis

In synthetic organic chemistry, the defined 3-position of the reactive hydroxymethyl group is critical for constructing complex molecules with precise spatial orientation. Researchers aiming to install a functional handle at this specific location on a phenanthrene core for subsequent transformations (e.g., oxidation to an aldehyde or acid, or attachment to a larger pharmacophore) require this exact isomer. The regioisomeric 9-substituted analog would yield a structurally distinct and likely inactive or undesired product.

Property Modulation in Materials & Drug Design

The quantifiable differences in density and molecular weight compared to the unsubstituted parent phenanthrene are critical for applications where these parameters dictate performance. In materials science, the density difference affects packing in thin films or crystals. In medicinal chemistry, the increased molecular weight and introduced tPSA directly influence calculated drug-likeness properties (e.g., logP, solubility) and can be exploited to fine-tune the pharmacokinetic profile of a lead series in a predictable manner.

Application
Selection Property
Validation Focus
Biomonitoring standard
Regiospecific metabolite identity
LC-MS/MS peak identification; method accuracy for 3-methylphenanthrene exposure assessment
Regiochemically pure building block
3-position hydroxymethyl handle
Spatially controlled scaffold derivatization; functional group fidelity in multi-step synthesis
Property modulation studies
Density, MW, tPSA shift vs. phenanthrene
Packing, solubility, and drug-likeness parameter tuning in materials and medicinal chemistry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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